1H-imidazol-5-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

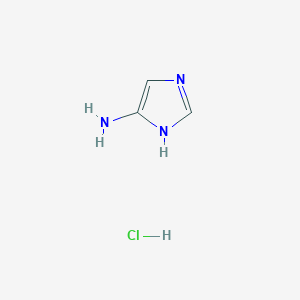

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1H-imidazol-5-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3.ClH/c4-3-1-5-2-6-3;/h1-2H,4H2,(H,5,6);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEORCLTVBRRJIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261268-96-5 | |

| Record name | 1H-Imidazol-5-amine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261268-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

1H-imidazol-5-amine hydrochloride chemical properties

An In-depth Technical Guide to 1H-imidazol-5-amine hydrochloride

Abstract

This guide provides a comprehensive technical overview of this compound (CAS No: 1261268-96-5), a heterocyclic amine of significant interest in medicinal chemistry and synthetic organic chemistry. As a fundamental building block, its structure is analogous to key biological intermediates, such as the purine precursor 5-aminoimidazole ribonucleotide (AIR). This document delineates its core chemical and physical properties, presents a representative synthetic pathway, discusses its chemical reactivity and stability, outlines a workflow for its analytical characterization, and summarizes its applications and safety protocols. The insights herein are synthesized to provide researchers with the foundational knowledge required for the effective handling, application, and derivatization of this versatile chemical intermediate.

Molecular Structure and Physicochemical Properties

This compound is the salt form of a simple amino-substituted imidazole. The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. The presence of the primary amine group at the C-5 position makes it a valuable nucleophile and a precursor for a wide array of more complex heterocyclic systems. The hydrochloride salt form enhances its stability and aqueous solubility compared to the free base.

Chemical Structure

The structure consists of the protonated imidazole ring with a chloride counter-ion. Tautomerism is a key feature of the imidazole ring, and protonation can occur at the N-1 or N-3 position.

Caption: Chemical structure of this compound.

Physicochemical Data

Quantitative experimental data for this compound is not extensively published. The table below summarizes key properties, primarily based on computational data from reliable databases, with experimental data for the closely related and well-documented 5-Amino-1H-imidazole-4-carboxamide hydrochloride (AICA-HCl) provided for context and comparison.

| Property | This compound | 5-Amino-1H-imidazole-4-carboxamide HCl (for comparison) | Reference(s) |

| CAS Number | 1261268-96-5 | 72-40-2 | [1][2] |

| Molecular Formula | C₃H₆ClN₃ | C₄H₇ClN₄O | [1] |

| Molecular Weight | 119.55 g/mol | 162.58 g/mol | [1] |

| Appearance | Solid | White to off-white crystalline powder | [3][4] |

| Melting Point | Data not available | 250-252 °C (decomposes) | [5] |

| Solubility | Expected to be soluble in water | Soluble in water (50 mg/mL), slightly soluble in methanol | [4][5] |

| Storage Conditions | Inert atmosphere, 2-8°C | Inert atmosphere, room temperature, hygroscopic | [3][6] |

| InChIKey | MEORCLTVBRRJIK-UHFFFAOYSA-N | MXCUYSMIELHIQL-UHFFFAOYSA-N | [1][3] |

Synthesis and Purification

Representative Synthetic Pathway

A plausible synthesis starts from diaminomaleonitrile (DAMN), a readily available industrial chemical. The pathway involves formylation and subsequent cyclization to form the imidazole ring.

Caption: Proposed synthesis pathway for 1H-imidazol-5-amine HCl.

Detailed Experimental Protocol (Representative)

Disclaimer: This protocol is a representative procedure based on established chemical principles for similar structures and should be adapted and optimized under appropriate laboratory safety protocols.

-

Formylation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), suspend diaminomaleonitrile in an excess of triethyl orthoformate and acetic anhydride. Heat the mixture at reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Causality: Triethyl orthoformate acts as a one-carbon source, while acetic anhydride serves as a dehydrating agent to drive the reaction towards the formylated intermediate.

-

-

Work-up and Isolation of Intermediate: After cooling, the reaction mixture is concentrated under reduced pressure to remove volatile components. The resulting residue, containing the formylated intermediate, can be purified by crystallization or used directly in the next step.

-

Reductive Cyclization: Dissolve the intermediate in a suitable solvent such as ethanol or acetic acid. Add a catalytic amount of palladium on carbon (10% Pd/C). The flask is then placed under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature until the theoretical amount of hydrogen is consumed.

-

Causality: The palladium catalyst facilitates the reduction of the nitrile groups and promotes the intramolecular cyclization to form the aromatic imidazole ring. An acidic environment helps to activate the intermediates.

-

-

Catalyst Removal: The reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filtrate contains the 1H-imidazol-5-amine free base.

-

Salt Formation and Purification: The filtrate is cooled in an ice bath (0-5°C). A solution of hydrochloric acid in ethanol (or another suitable organic solvent) is added dropwise with stirring until the pH is acidic (pH < 3). The this compound will precipitate out of the solution.

-

Causality: The hydrochloride salt is typically less soluble in organic solvents than the free base, allowing for efficient isolation and purification by precipitation.

-

-

Final Isolation: The precipitate is collected by vacuum filtration, washed with cold diethyl ether to remove residual solvent and impurities, and dried under vacuum to yield the final product. Purity should be confirmed by NMR and LC-MS analysis.

Chemical Reactivity and Stability

The reactivity of 1H-imidazol-5-amine is dominated by its two key functional groups: the primary amino group and the imidazole ring.

-

Amino Group Reactivity: The exocyclic amino group is a potent nucleophile. It readily participates in standard amine reactions such as acylation, alkylation, sulfonylation, and reductive amination. This makes it an excellent handle for introducing diverse substituents and building molecular complexity.

-

Imidazole Ring Reactivity: The imidazole ring is aromatic and electron-rich, making it susceptible to electrophilic substitution, although the protonated (hydrochloride) form is deactivated. The nitrogen atoms can act as ligands to coordinate with metal ions. The N-1 position of the free base can be readily alkylated or arylated.

-

Stability and Storage: The hydrochloride salt is significantly more stable to air and oxidation than the corresponding free base. It is, however, potentially hygroscopic.[4] For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere at refrigerated temperatures (2-8°C).[3]

Spectroscopic and Analytical Characterization

A comprehensive characterization is essential to confirm the identity and purity of this compound. The following techniques are standard.

Caption: Analytical workflow for product characterization.

Expected Spectral Data

-

¹H NMR: In a solvent like D₂O or DMSO-d₆, the spectrum is expected to show two distinct signals for the aromatic protons on the imidazole ring.

-

One proton at C-2 and another at C-4. Based on data for similar imidazoles, these peaks would likely appear as singlets in the range of δ 7.0-8.5 ppm.[9][10]

-

The amine (-NH₂) and imidazole (N-H) protons will be visible as broad singlets in DMSO-d₆, but will exchange with the solvent in D₂O and may not be observed.

-

-

¹³C NMR: The spectrum should display three signals corresponding to the three carbon atoms of the imidazole ring. The carbon bearing the amino group (C-5) would be the most upfield, while the C-2 carbon, situated between two nitrogen atoms, would be the most downfield.

-

Mass Spectrometry (MS): Using electrospray ionization (ESI), the analysis should show a prominent ion corresponding to the protonated free base [M+H]⁺ at an m/z of approximately 84.05.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands:

-

Broad bands in the 3100-3400 cm⁻¹ region corresponding to N-H stretching of the amine and imidazole groups.

-

Bands around 1580-1650 cm⁻¹ for N-H bending and C=N/C=C ring stretching.

-

Applications in Research and Drug Development

The 5-aminoimidazole scaffold is a cornerstone in biochemical pathways and medicinal chemistry.

-

Precursor in Purine Biosynthesis: The core structure is central to the de novo biosynthesis of purine nucleotides, which are essential components of DNA and RNA.[4]

-

Medicinal Chemistry Building Block: Its true value in drug development lies in its role as a versatile starting material. The closely related AICA is a key intermediate for anticancer drugs like dacarbazine and temozolomide.[7][9][11] this compound serves as a simpler, unfunctionalized synthon for creating libraries of novel heterocyclic compounds for screening against various therapeutic targets.

-

Ligand in Coordination Chemistry: The nitrogen atoms in the ring and the exocyclic amine can coordinate with transition metals to form novel complexes with potential catalytic or material science applications.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

| Hazard Type | GHS Classification and Precautionary Statements | Reference(s) |

| Pictogram | GHS07 (Exclamation Mark) | [3][6] |

| Signal Word | Warning | [3][6] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3][6] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][12] |

-

Handling: Use in a well-ventilated area or a fume hood. Avoid generating dust. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

First Aid: In case of contact, wash skin thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Conclusion

This compound is a foundational heterocyclic building block with significant potential for synthetic and medicinal chemistry. Its straightforward structure, featuring a nucleophilic amino group and an aromatic imidazole ring, provides multiple avenues for chemical modification. While detailed experimental data for this specific compound is sparse in public literature, its properties and reactivity can be reliably inferred from well-documented analogues. This guide provides the core knowledge base necessary for researchers to leverage this compound in the development of novel molecules and materials.

References

- 1. 1H-Imidazol-5-amine, hydrochloride (1:1) | C3H6ClN3 | CID 149748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 1261268-96-5 [matrix-fine-chemicals.com]

- 3. This compound | 1261268-96-5 [sigmaaldrich.cn]

- 4. Page loading... [wap.guidechem.com]

- 5. 4-amino-5-imidazole Carboxamide Hydrochloride | 72-40-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 6. 5-Amino-1H-imidazole-4-carboxamide hydrochloride | 72-40-2 [sigmaaldrich.com]

- 7. EP1215206B1 - Processes for the preparation of 4(5)-amino-5(4)-carboxamidoimidazoles and intermediates thereof - Google Patents [patents.google.com]

- 8. CN111362875A - Industrial production method of 4-amino-5-imidazole formamide - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. rsc.org [rsc.org]

- 11. 4-Amino-5-imidazolecarboxamide hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 12. Imidazole synthesis [organic-chemistry.org]

An In-depth Technical Guide to 1H-imidazol-5-amine hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-imidazol-5-amine hydrochloride is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. The imidazole ring is a prominent scaffold in numerous biologically active molecules, including the essential amino acid histidine and the neurotransmitter histamine.[1] The presence of an amino group on the imidazole core of this compound imparts unique chemical properties and provides a versatile handle for synthetic modifications, making it a key intermediate in the synthesis of purine analogs, kinase inhibitors, and other therapeutic agents.[2][3] This technical guide provides a comprehensive overview of the synthesis, chemical properties, reactivity, and applications of this compound, with a focus on its role in modern drug development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1261268-96-5 | [4][5][6] |

| Molecular Formula | C₃H₆ClN₃ | [4][5] |

| Molecular Weight | 119.55 g/mol | [4][5] |

| IUPAC Name | 1H-imidazol-5-amine;hydrochloride | [4] |

| Physical Form | Solid | |

| Storage Temperature | Inert atmosphere, 2-8°C |

Synthesis of this compound

The most common and efficient method for the synthesis of 5-aminoimidazoles is the reduction of the corresponding 5-nitroimidazoles.[7] Catalytic hydrogenation is a widely used technique for this transformation due to its high yield and clean reaction profile.[1][8]

General Synthetic Workflow

The synthesis of this compound can be conceptualized as a two-step process: the nitration of a suitable imidazole precursor to yield a 5-nitroimidazole, followed by the reduction of the nitro group to an amine and subsequent formation of the hydrochloride salt.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Catalytic Hydrogenation of 5-Nitroimidazole

This protocol is a general guideline for the catalytic transfer hydrogenation of a nitro compound and may require optimization for specific laboratory conditions.[9]

Materials:

-

5-Nitroimidazole

-

10% Palladium on Carbon (Pd/C)

-

Hydrazine hydrate

-

Methanol

-

Hydrochloric acid (in a suitable solvent like diethyl ether or isopropanol)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 5-nitroimidazole (1.0 equivalent) and 10% Pd/C (5-10 mol%) in methanol.

-

Addition of Hydrogen Donor: To the stirring suspension, carefully add hydrazine hydrate (2.0-10.0 equivalents) dropwise at room temperature. The reaction can be exothermic.

-

Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the catalyst by filtration through a pad of Celite.

-

Isolation of Free Amine: Concentrate the filtrate under reduced pressure to obtain the crude 1H-imidazol-5-amine.

-

Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., methanol or diethyl ether) and cool in an ice bath. Add a solution of hydrochloric acid in a suitable solvent dropwise with stirring.

-

Final Product: Collect the precipitated this compound by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum.

Table 2: Troubleshooting for the Synthesis

| Issue | Possible Cause | Suggested Solution |

| Incomplete reaction | Insufficient catalyst or hydrazine hydrate. | Increase the amount of catalyst and/or hydrazine hydrate. |

| Deactivated catalyst. | Use fresh catalyst. | |

| Low yield | Loss of product during work-up. | Ensure efficient extraction and minimize transfers. |

| Product instability. | 5-aminoimidazoles can be unstable; proceed to the salt formation step promptly.[7] | |

| Impure product | Incomplete removal of catalyst. | Ensure thorough filtration through Celite. |

| Presence of starting material or byproducts. | Optimize reaction time and consider purification of the free amine by column chromatography before salt formation. |

Chemical Properties and Reactivity

The chemical behavior of 1H-imidazol-5-amine is dictated by the interplay of the aromatic imidazole ring and the exocyclic amino group.

Tautomerism and Aromaticity

The imidazole ring is an aromatic heterocycle with two nitrogen atoms. The proton on the nitrogen can reside on either nitrogen atom, leading to two tautomeric forms. The presence of the amino group at the 5-position influences the electron density of the ring.

Basicity and Acidity

The imidazole ring possesses both acidic (the N-H proton) and basic (the lone pair on the other nitrogen) properties.[10] The amino group at the 5-position increases the overall basicity of the molecule. As a hydrochloride salt, the amino group and one of the ring nitrogens are protonated.

Reactivity towards Electrophiles

5-Aminoimidazoles can react with electrophiles at either a ring nitrogen or the exocyclic amino group. The regioselectivity of the reaction depends on the nature of the electrophile and the reaction conditions. For instance, reactions with isocyanates and isothiocyanates typically occur at the exocyclic amino group (N-addition), while reaction with dimethyl acetylenedicarboxylate can lead to addition at the C4 position.[7]

Caption: Reactivity of 5-aminoimidazole with different electrophiles.

Characterization

Table 3: Predicted Spectroscopic Data for 1H-imidazol-5-amine

| Technique | Expected Observations |

| ¹H NMR | Signals for the two imidazole ring protons (C2-H and C4-H) are expected in the aromatic region (typically δ 7-8 ppm). A broad signal for the amino group (NH₂) protons would also be present. The exact chemical shifts will be influenced by the solvent and the protonation state. |

| ¹³C NMR | Three signals corresponding to the imidazole ring carbons are expected. The chemical shifts would be in the typical range for aromatic heterocycles. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the imidazole ring and the amino group (around 3100-3400 cm⁻¹), C=N and C=C stretching of the imidazole ring (around 1500-1600 cm⁻¹), and C-N stretching. |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak corresponding to the free base (C₃H₅N₃) and fragmentation patterns characteristic of the imidazole ring. |

Applications in Drug Discovery

The 1H-imidazol-5-amine scaffold is a crucial pharmacophore in the development of various therapeutic agents, primarily due to its structural similarity to endogenous purines.[14]

Precursor in Purine Synthesis

5-Aminoimidazole ribonucleotide is a key intermediate in the de novo biosynthesis of purine nucleotides, which are the building blocks of DNA and RNA.[15] This makes 5-aminoimidazole derivatives valuable starting materials for the synthesis of purine analogs with potential applications as antiviral and anticancer agents.

Kinase Inhibitors

Protein kinases are important targets in cancer therapy, and numerous kinase inhibitors feature a heterocyclic core that mimics the adenine ring of ATP. The 4-aminoimidazole scaffold, a tautomer of 5-aminoimidazole, has been identified as an effective hinge-binding motif for Src family kinases (SFKs).[3][16] Optimization of aminoimidazole derivatives has led to the development of potent SFK inhibitors with nanomolar IC₅₀ values.[3][16]

Caption: Role of 1H-imidazol-5-amine in the development of kinase inhibitors.

Anticancer and Antiviral Agents

The imidazole ring is present in a wide array of compounds with demonstrated anticancer activity.[10][17] These derivatives can exert their effects through various mechanisms, including inhibition of kinases like B-Raf and VEGFR-2, and induction of apoptosis.[10] Furthermore, imidazole derivatives have been explored for their antiviral properties against a range of viruses, including the influenza virus and dengue virus.[18] The ability to readily functionalize the amino group of 1H-imidazol-5-amine allows for the generation of diverse libraries of compounds for screening against these and other therapeutic targets.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a fundamentally important building block for the synthesis of a wide range of biologically active molecules. Its straightforward synthesis from 5-nitroimidazole and the versatile reactivity of its amino group make it an attractive starting material for medicinal chemists. The established role of the aminoimidazole scaffold in kinase inhibition and as a purine isostere underscores its continued relevance in the quest for novel therapeutics for cancer, viral infections, and other diseases. This guide provides a solid foundation for researchers to understand and effectively utilize this valuable compound in their drug discovery endeavors.

References

- 1. The selective catalytic hydrogenation of 2-(4-nitrophenyl)-4(5)-nitroimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1H-Imidazol-5-amine, hydrochloride (1:1) | C3H6ClN3 | CID 149748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS 1261268-96-5 [matrix-fine-chemicals.com]

- 6. This compound | 1261268-96-5 [chemicalbook.com]

- 7. Preparation, structure and addition reactions of 4- and 5-aminoimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. THE SELECTIVE CATALYTIC HYDROGENATION OF 2‐(4‐NITROPHENYL) ‐4 (5)‐NITROIMIDAZOLE | Semantic Scholar [semanticscholar.org]

- 9. benchchem.com [benchchem.com]

- 10. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles | MDPI [mdpi.com]

- 13. hmdb.ca [hmdb.ca]

- 14. asianpubs.org [asianpubs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Aminoimidazole Nucleus: A Historical and Synthetic Deep Dive for the Modern Researcher

Abstract

The aminoimidazole scaffold is a cornerstone of modern medicinal chemistry, a privileged structure found in a remarkable array of biologically active marine natural products and synthetic pharmaceuticals. Its inherent ability to engage in crucial hydrogen bonding interactions, coupled with its role as a bioisostere for functionalities like guanidine, has cemented its importance in drug discovery. This in-depth technical guide provides a comprehensive exploration of the discovery and history of aminoimidazoles, charting a course from their initial identification in marine sponges to their current status as key pharmacophores. We will dissect the evolution of synthetic methodologies, offering detailed, field-proven protocols and explaining the causal-driven choices behind these experimental designs. This guide is tailored for researchers, scientists, and drug development professionals, aiming to provide not only a historical perspective but also a practical, actionable understanding of this vital heterocyclic core.

A Serendipitous Discovery: The Marine Origins of Aminoimidazoles

The story of aminoimidazoles in medicinal chemistry begins not in a laboratory, but in the vibrant and chemically diverse ecosystems of the world's oceans. For decades, marine sponges have been a prolific source of novel secondary metabolites with fascinating structures and potent biological activities.[1][2] It was within this context that the 2-aminoimidazole moiety was first identified as a recurring structural motif in a class of alkaloids.

One of the most seminal discoveries was that of oroidin , isolated in 1971 from the marine sponge Agelas oroides.[3] This molecule, with its characteristic brominated pyrrole carboxamide linked to a 2-aminoimidazole core, became the progenitor of a vast family of related marine alkaloids.[3] The isolation of oroidin and its congeners, such as hymenidin and clathrodin, sparked significant interest in the scientific community, not only due to their unique structures but also their intriguing pharmacological profiles, which include antimicrobial, anti-biofilm, and cytotoxic properties.[1][2][3] These natural products served as the initial blueprint, demonstrating the therapeutic potential locked within the aminoimidazole scaffold and catalyzing decades of research into their synthesis and biological evaluation.

The Synthetic Challenge: Building the Aminoimidazole Core

The translation of these fascinating natural discoveries into tangible therapeutic agents hinged on the development of efficient and versatile synthetic routes to the aminoimidazole core. Over the years, a variety of methods have been established, each with its own set of advantages and limitations, reflecting the evolving landscape of organic synthesis.

The Classical Approach: Condensation of α-Haloketones and Guanidine

One of the most enduring and fundamental methods for the construction of 2-aminoimidazoles is the condensation of an α-haloketone with guanidine or its derivatives.[4][5] This reaction, elegant in its simplicity, proceeds through a well-established mechanism.

Causality in Experimental Design: The choice of an α-haloketone is critical as the halogen serves as a leaving group, facilitating the initial nucleophilic attack by guanidine. The subsequent intramolecular cyclization is driven by the nucleophilicity of the second amino group of the guanidinium moiety attacking the carbonyl carbon. The final dehydration step is often acid-catalyzed and leads to the formation of the aromatic imidazole ring. The use of a base is often necessary to neutralize the hydrohalic acid formed during the reaction, preventing the protonation of the guanidine and maintaining its nucleophilicity.

Experimental Protocol: Synthesis of 2-Amino-4-phenylimidazole

This protocol details the synthesis of a simple, yet representative, 2-aminoimidazole derivative via the classical condensation method.

Materials:

-

α-Bromoacetophenone

-

Guanidine hydrochloride

-

Sodium ethoxide

-

Ethanol

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Guanidine Free Base: In a round-bottom flask, dissolve guanidine hydrochloride (1.2 equivalents) in absolute ethanol. To this solution, add a solution of sodium ethoxide (1.2 equivalents) in ethanol dropwise at room temperature. A white precipitate of sodium chloride will form. Stir the mixture for 30 minutes.

-

Reaction Setup: Filter the reaction mixture to remove the sodium chloride, and wash the precipitate with a small amount of ethanol. To the filtrate containing the free guanidine base, add α-bromoacetophenone (1.0 equivalent) dissolved in a minimal amount of ethanol.

-

Reaction Execution: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add dichloromethane and water. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the pure 2-amino-4-phenylimidazole.

Modern Innovations: Multi-Component Reactions (MCRs)

While the classical methods remain valuable, the demand for rapid and efficient synthesis of diverse compound libraries has driven the development of more sophisticated strategies. Among these, multi-component reactions (MCRs) have emerged as a powerful tool. The Groebke-Blackburn-Bienaymé (GBB) reaction , discovered in 1998, is a prime example of an MCR that provides access to a wide range of fused aminoimidazoles in a single pot.[6][7]

The GBB reaction involves the condensation of an aldehyde, an isocyanide, and a 2-aminoazine (such as 2-aminopyridine or 2-aminopyrimidine). The reaction is typically catalyzed by a Lewis or Brønsted acid.

Mechanism of the Groebke-Blackburn-Bienaymé Reaction

Caption: The Groebke-Blackburn-Bienaymé reaction mechanism.

Causality in Experimental Design: The GBB reaction's efficiency stems from its convergent nature, where three separate starting materials are combined in a single operation to generate a complex product. The choice of catalyst is crucial for activating the aldehyde towards nucleophilic attack by the aminoazine. The isocyanide then acts as a potent nucleophile, attacking the resulting iminium ion. The subsequent intramolecular[1][8]-dipolar cyclization is a key step that forms the imidazole ring. The final tautomerization to the aromatic product provides the thermodynamic driving force for the reaction. This one-pot approach allows for the rapid generation of diverse libraries of fused aminoimidazoles by simply varying the three input components.

Biological Significance and Therapeutic Applications

The enduring interest in aminoimidazoles is a direct consequence of their broad and potent biological activities. This scaffold has proven to be a versatile template for the design of modulators of a wide range of biological targets.

A Privileged Scaffold for Kinase Inhibition

Protein kinases are a major class of drug targets, particularly in oncology. The aminoimidazole core has been successfully employed in the design of potent kinase inhibitors. A prominent example is Dasatinib , a dual BCR-ABL and Src family kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1][9]

Dasatinib's mechanism of action involves binding to the ATP-binding site of these kinases, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling pathways that drive cancer cell proliferation and survival.[1][9] The 2-aminothiazole moiety in Dasatinib, which is structurally related to 2-aminoimidazole, plays a crucial role in its binding to the kinase hinge region. This has inspired the development of numerous other aminoimidazole-based kinase inhibitors.[10][11]

Src Kinase Signaling Pathway and Inhibition by Aminoimidazole-based Drugs

Caption: Simplified Src kinase signaling pathway and its inhibition.

Quantitative Data: Inhibition of Src Family Kinases by Aminoimidazole Derivatives

| Compound | Src IC50 (nM) | Fyn IC50 (nM) | Lyn IC50 (nM) | Yes IC50 (nM) | Reference |

| Dasatinib | 0.5 | 0.2 | 0.6 | 0.4 | [9] |

| Compound 4k | 3 | 3 | 3 | 3 | [10] |

| Compound 4l | 3 | 3 | 3 | 3 | [10] |

| Compound 2 | 220 | 689 | 1300 | 167 | [10] |

Combating Bacterial Resistance: Aminoimidazoles as Anti-Biofilm Agents

Bacterial biofilms are a major clinical challenge, as they confer increased resistance to conventional antibiotics. The 2-aminoimidazole scaffold has emerged as a promising platform for the development of novel anti-biofilm agents. These compounds often act by interfering with bacterial signaling pathways, such as quorum sensing, rather than by directly killing the bacteria, which may reduce the likelihood of resistance development.[12]

Studies have shown that 2-aminoimidazole derivatives can inhibit biofilm formation and disperse pre-formed biofilms in a variety of Gram-positive and Gram-negative bacteria, including problematic pathogens like Pseudomonas aeruginosa and Staphylococcus aureus.[13][14]

Quantitative Data: Biofilm Inhibition by 2-Aminoimidazole Derivatives

| Compound | Organism | Biofilm Inhibition IC50 (µM) | Reference |

| H10 | S. aureus | 12 | [14] |

| H10 | P. aeruginosa | 31 | [14] |

| 2-ABI (7) | P. aeruginosa | 47 | [13] |

| 5,6-dimethyl 2-ABI (21) | P. aeruginosa | 4.0 | [13] |

Future Perspectives and Conclusion

The journey of aminoimidazoles, from their discovery in the depths of the ocean to their application in cutting-edge cancer therapies, is a testament to the power of natural product chemistry and the ingenuity of synthetic organic chemists. The inherent versatility of the aminoimidazole scaffold ensures its continued relevance in drug discovery. Future research will likely focus on the development of even more efficient and stereoselective synthetic methodologies, the exploration of novel biological targets, and the design of next-generation therapeutics with improved efficacy and safety profiles. For the researchers, scientists, and drug development professionals who continue to explore the potential of this remarkable heterocycle, the future is undoubtedly bright.

References

- 1. What is the mechanism of Dasatinib? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Dasatinib - Wikipedia [en.wikipedia.org]

- 4. An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 7. Synthesis of derivatives of 2-aminoimidazole and 2-iminoimidazolidine by cyclization of 1-aryl-2-(4,6-dimethylpyrimidin-2-yl)guanidines with α-bromocarbonyl compounds | Semantic Scholar [semanticscholar.org]

- 8. Dasatinib - Proteopedia, life in 3D [proteopedia.org]

- 9. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. Identification of Aminoimidazole and Aminothiazole Derivatives as Src Family Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-Aminoimidazole Reduces Fouling and Improves Membrane Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-Aminobenzimidazole Derivatives Strongly Inhibit and Disperse Pseudomonas aeruginosa Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of 1H-imidazol-5-amine hydrochloride for Pharmaceutical Research

Prepared by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Physicochemical Profiling in Drug Development

In the journey of a new chemical entity (NCE) from discovery to a viable drug candidate, a thorough understanding of its physicochemical properties is paramount. These intrinsic characteristics of a molecule govern its behavior in biological systems, influencing everything from solubility and absorption to metabolism and excretion.[1][2][3][4] For researchers, scientists, and drug development professionals, a comprehensive physicochemical profile is not merely a set of data points; it is the foundational knowledge upon which successful drug design and formulation strategies are built.[3][5] This guide provides an in-depth technical overview of the core physicochemical properties of 1H-imidazol-5-amine hydrochloride, a heterocyclic amine of interest in medicinal chemistry. We will delve into the causality behind experimental choices, provide detailed protocols for characterization, and contextualize the data within the broader framework of pharmaceutical development.

Compound Identification and Structural Attributes

A precise understanding of the molecule's identity is the starting point for all subsequent characterization.

| Property | Value | Source |

| IUPAC Name | 1H-imidazol-5-amine;hydrochloride | [6] |

| Molecular Formula | C₃H₆ClN₃ | [6][7] |

| Molecular Weight | 119.55 g/mol | [6][7] |

| CAS Number | 1261268-96-5 | [7][8][9] |

| Canonical SMILES | C1=C(NC=N1)N.Cl | [6] |

| InChI Key | MEORCLTVBRRJIK-UHFFFAOYSA-N | [6] |

Structure:

Caption: Chemical structure of this compound.

Aqueous Solubility: A Gateway to Bioavailability

Aqueous solubility is a critical determinant of a drug's absorption and, consequently, its bioavailability.[3] For orally administered drugs, insufficient solubility can lead to poor absorption from the gastrointestinal tract, limiting therapeutic efficacy. As a hydrochloride salt of an amine, this compound is expected to be a polar, ionic compound with higher solubility in polar protic solvents like water.[10][11]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method, as described by Higuchi and Connors, remains the gold standard for determining thermodynamic solubility due to its reliability for a wide range of compounds.[12]

Objective: To determine the equilibrium solubility of this compound in various aqueous buffers at a controlled temperature.

Materials:

-

This compound (purity >99%)

-

Phosphate buffered saline (PBS) at pH 7.4

-

Glycine-HCl buffer at pH 2.0

-

Borate buffer at pH 9.0

-

Thermostatic shaker bath

-

Calibrated pH meter

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks, pipettes, and syringe filters (0.22 µm)

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to sealed vials containing a known volume of each buffer. The excess solid should be visually apparent.

-

Equilibration: Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[10]

-

Phase Separation: Allow the vials to stand undisturbed at the set temperature for at least 2 hours. Centrifuge the samples to pellet the undissolved solid.[10]

-

Sample Analysis: Carefully withdraw a clear aliquot of the supernatant, filter it through a syringe filter, and dilute it with the mobile phase. Quantify the concentration of the dissolved compound using a validated HPLC method.[10][13]

-

Data Analysis: Calculate the solubility from the measured concentration and the dilution factor, expressing the result in mg/mL or µg/mL.

Caption: Workflow for thermodynamic solubility determination.

Acid-Base Properties (pKa): Predicting In Vivo Behavior

The ionization state of a drug molecule, dictated by its pKa and the pH of its environment, profoundly impacts its solubility, permeability, and interaction with its biological target.[2] For an ionizable compound like this compound, understanding its pKa is crucial for predicting its behavior in the varying pH environments of the gastrointestinal tract and bloodstream.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a robust and widely used method for determining the pKa of ionizable compounds.[14][15][16]

Objective: To determine the acid dissociation constants (pKa) of this compound.

Materials:

-

This compound

-

Standardized 0.1 M hydrochloric acid (HCl)

-

Standardized 0.1 M sodium hydroxide (NaOH)

-

Potassium chloride (KCl) for maintaining ionic strength

-

Calibrated potentiometer with a pH electrode

-

Magnetic stirrer and stir bar

-

Nitrogen gas supply

Methodology:

-

Instrument Calibration: Calibrate the potentiometer using standard aqueous buffers (e.g., pH 4, 7, and 10).[16]

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in deionized water to a known concentration (e.g., 1 mM). Add KCl to maintain a constant ionic strength (e.g., 0.15 M).[16]

-

Inert Atmosphere: Purge the solution with nitrogen gas before and during the titration to displace dissolved carbon dioxide, which can interfere with the measurement.[16]

-

Titration: Place the solution in a reaction vessel on a magnetic stirrer and immerse the pH electrode. Titrate the solution with standardized NaOH, recording the pH at regular intervals of titrant addition.[16]

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa can be determined from the inflection point of the titration curve or by analyzing the first or second derivative of the curve.[17] For multiprotic species, multiple inflection points may be observed.

Caption: Workflow for pKa determination by potentiometric titration.

Stability Profile: Ensuring Product Quality and Safety

The chemical stability of an active pharmaceutical ingredient (API) is a critical quality attribute. Degradation of the API can lead to a loss of potency and the formation of potentially toxic impurities. Stability testing, including forced degradation studies, is a regulatory requirement and essential for developing a stable drug product with an appropriate shelf-life.[18][19][20]

Experimental Protocol: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the API in the presence of its degradation products, process impurities, and excipients.[19][21] High-performance liquid chromatography (HPLC) is the most common technique for this purpose.[18][20]

Objective: To develop and validate a stability-indicating HPLC method for this compound.

Phase 1: Forced Degradation Studies

The goal of forced degradation is to intentionally degrade the API under various stress conditions to generate potential degradation products.[21]

-

Acid Hydrolysis: Treat the API with 0.1 M HCl at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Treat the API with 0.1 M NaOH at an elevated temperature.

-

Oxidation: Expose the API to a solution of hydrogen peroxide (e.g., 3%).

-

Thermal Stress: Store the solid API at an elevated temperature (e.g., 80°C).

-

Photostability: Expose the API to light according to ICH Q1B guidelines.

Phase 2: Method Development and Optimization

-

Initial HPLC Conditions: Start with a reversed-phase C18 column and a gradient elution using a mobile phase of acetonitrile and a buffered aqueous solution (e.g., phosphate or acetate buffer). UV detection should be employed at a wavelength where the API has maximum absorbance.

-

Analysis of Stressed Samples: Inject the samples from the forced degradation studies into the HPLC system.

-

Method Optimization: Adjust the HPLC parameters (e.g., gradient profile, mobile phase pH, column temperature) to achieve baseline separation of the API from all degradation products and impurities.[20] The method should be able to discriminate between the API and its degradants.[22]

Phase 3: Method Validation

Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines to demonstrate that it is suitable for its intended purpose.[22] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[22]

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[22]

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Caption: Workflow for stability-indicating HPLC method development.

Storage and Handling

Based on the properties of similar imidazole hydrochlorides, this compound is likely to be a hygroscopic solid.[23][24] Therefore, it is recommended to store the compound in a tightly sealed container, protected from light and moisture, under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C).[25] Solutions should be prepared fresh for each experiment to minimize degradation.[25]

Conclusion

The physicochemical properties of this compound, as with any NCE, are fundamental to its potential as a therapeutic agent. This guide has provided a framework for the systematic characterization of its solubility, pKa, and stability. By employing the detailed protocols outlined herein, researchers can generate the critical data necessary to make informed decisions in the drug development process, ultimately paving the way for the rational design of safe and effective medicines.

References

- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 3. What are the physicochemical properties of drug? [lookchem.com]

- 4. fiveable.me [fiveable.me]

- 5. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 6. 1H-Imidazol-5-amine, hydrochloride (1:1) | C3H6ClN3 | CID 149748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CAS 1261268-96-5 [matrix-fine-chemicals.com]

- 8. 1261268-96-5|this compound|BLD Pharm [bldpharm.com]

- 9. This compound | 1261268-96-5 [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. CAS 57575-96-9: 1H-imidazol-2-amine hydrochloride [cymitquimica.com]

- 12. researchgate.net [researchgate.net]

- 13. enamine.net [enamine.net]

- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 15. pubs.acs.org [pubs.acs.org]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. ijtsrd.com [ijtsrd.com]

- 20. scispace.com [scispace.com]

- 21. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 22. chromatographyonline.com [chromatographyonline.com]

- 23. 1H-Imidazole hydrochloride | CAS#:1467-16-9 | Chemsrc [chemsrc.com]

- 24. IMIDAZOLE HYDROCHLORIDE | 1467-16-9 [chemicalbook.com]

- 25. benchchem.com [benchchem.com]

1H-imidazol-5-amine hydrochloride derivatives and analogs

An In-Depth Technical Guide to 1H-imidazol-5-amine Hydrochloride Derivatives and Analogs

Authored by a Senior Application Scientist

Foreword: The imidazole nucleus represents one of the most vital heterocyclic scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This guide delves into the specific, high-value subclass of 1H-imidazol-5-amine and its derivatives. Our focus extends beyond simple recitation of facts, aiming to provide researchers, scientists, and drug development professionals with a foundational understanding of the chemistry, pharmacology, and practical application of these molecules. We will explore the causality behind synthetic choices, the logic of experimental design, and the structure-activity relationships that drive modern drug discovery efforts in this chemical space.

The Imidazole Core: A Privileged Scaffold

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[1] Its unique properties make it a cornerstone of medicinal chemistry:

-

Amphoteric Nature: It can act as both a weak acid and a weak base, allowing it to participate in various biological interactions.[1]

-

Aromaticity & Planarity: The planar ring system facilitates stacking interactions with biological macromolecules.[1]

-

Hydrogen Bonding Capability: The nitrogen atoms can act as both hydrogen bond donors and acceptors.

-

Bioisosterism: The imidazole ring is a well-established bioisostere for other chemical groups, such as amides or carboxylic acids, capable of mimicking their spatial and electronic properties while offering improved metabolic stability or pharmacokinetic profiles.[3][4]

The 1H-imidazol-5-amine scaffold is a direct derivative of this privileged structure and is a crucial pharmacophore, most notably in compounds targeting the histamine H3 receptor.[5]

Caption: Relationship between Histamine and the 1H-imidazol-5-amine core.

Synthesis Strategies: Building the Core and its Analogs

The synthesis of imidazole derivatives is a well-established field, with numerous named reactions available. The choice of a specific route depends on the desired substitution pattern, scale, and availability of starting materials.

Classic and Modern Synthetic Routes:

-

Debus-Radziszewski Imidazole Synthesis: A foundational method involving the condensation of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia. While yields can be low, it is versatile for creating C-substituted imidazoles.[6]

-

Van Leusen Imidazole Synthesis: This method utilizes tosylmethyl isocyanide (TosMIC) and an aldimine, providing a powerful route to 1,4- or 1,5-disubstituted imidazoles.[6][7]

-

Metal-Catalyzed Approaches: Modern organometallic chemistry offers highly efficient and regioselective methods. For example, rhodium-catalyzed reactions of 1-sulfonyl-1,2,3-triazoles with oxadiazoles can yield 5-sulfonamidoimidazoles.[8]

-

Denitrogenative Transformation: A novel approach involves the acid-mediated transformation of 5-amino-1,2,3-triazoles, which rearrange to form functionalized 1H-imidazole derivatives.[2][9] This method is particularly useful for creating 2-substituted imidazoles.

Workflow Example: Synthesis via Triazole Rearrangement

The following workflow illustrates a modern, multi-step synthesis to access functionalized 1H-imidazoles from 5-amino-1,2,3-triazole precursors. This approach highlights the power of ring-transformation reactions in heterocyclic chemistry.

Caption: General workflow for imidazole synthesis via triazole rearrangement.

The Central Role in Neuropharmacology: Targeting the Histamine H3 Receptor

The 1H-imidazol-5-amine scaffold is intrinsically linked to the discovery and modulation of the histamine H3 receptor (H3R).[5]

-

Discovery: The H3R was first identified in 1983 as a presynaptic autoreceptor that inhibits the synthesis and release of histamine in the brain.[5][10] This discovery was enabled by the development of the first selective ligands.

-

Mechanism of Action: As a G protein-coupled receptor (GPCR), the H3R modulates neurotransmitter release. H3R antagonists block this inhibitory action, thereby increasing the release of histamine and other neurotransmitters like acetylcholine and glutamate. This mechanism confers the stimulant and nootropic (cognition-enhancing) effects of H3R antagonists.[10][11]

-

Key Ligands: The development of (R)-α-methylhistamine, a potent and selective H3R agonist containing the (1H-imidazol-5-yl)methanamine core, was a pivotal moment.[5] This demonstrated the scaffold's importance for receptor recognition. Subsequently, a vast number of antagonists like Ciproxifan and Pitolisant were developed, many retaining an imidazole or a bioisosteric replacement.[10][12]

Caption: H3 receptor antagonism by 1H-imidazol-5-amine derivatives.

Experimental Protocols: Quantifying Biological Activity

Evaluating the therapeutic potential of novel 1H-imidazol-5-amine derivatives requires robust and reproducible experimental protocols. The following are standard assays in the field.

Protocol 1: Radioligand Binding Assay for H3 Receptor Affinity (Ki)

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a known radiolabeled ligand for binding to the target receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound at the human histamine H3 receptor.

Materials:

-

Cell membranes expressing the human H3 receptor.

-

Radioligand: [³H]-N-α-methylhistamine ([³H]-NAMH).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: 10 µM Clobenpropit or Histamine.

-

Test compounds dissolved in DMSO, then diluted in Assay Buffer.

-

96-well plates, filter mats (GF/B), scintillation fluid, and a microplate scintillation counter.

Step-by-Step Methodology:

-

Plate Setup: Design a 96-well plate map including wells for total binding (radioligand + buffer), non-specific binding (radioligand + control), and test compound competition (radioligand + varying concentrations of test compound).

-

Reagent Addition:

-

To all wells, add 50 µL of Assay Buffer.

-

Add 25 µL of the appropriate concentration of test compound or 25 µL of the non-specific binding control. For total binding wells, add 25 µL of Assay Buffer.

-

Add 25 µL of [³H]-NAMH diluted in Assay Buffer to all wells. The final concentration should be near its dissociation constant (Kd).

-

-

Initiation: Start the binding reaction by adding 100 µL of the H3 receptor membrane preparation to each well.

-

Incubation: Incubate the plate for 60 minutes at 25-30°C with gentle agitation. This allows the binding to reach equilibrium.

-

Termination & Filtration: Terminate the reaction by rapidly filtering the contents of the plate through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (which passes through).

-

Washing: Quickly wash the filters three times with ice-cold Assay Buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Dry the filter mat, place it in a sample bag, add scintillation fluid, and seal. Quantify the radioactivity retained on the filter for each well using a microplate scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

-

Structure-Activity Relationships (SAR) and Quantitative Data

Systematic modification of the 1H-imidazol-5-amine scaffold has yielded crucial insights into the structural requirements for potent biological activity. The table below summarizes data for representative H3 receptor ligands, illustrating key SAR principles.

| Compound | Core Structure | R-Group Modification | Binding Affinity (Ki, nM) | Functional Activity |

| Histamine | Imidazole | Ethylamine | ~150 (Agonist) | Full Agonist |

| (R)-α-methylhistamine | (1H-imidazol-5-yl)methanamine | α-methyl on ethylamine | ~10 (Agonist) | Potent Agonist |

| Thioperamide | Imidazole | Isothiourea-containing side chain | ~5 (Antagonist) | Potent Antagonist |

| Ciproxifan | Imidazole replacement | Cyclopropyl-phenyl ether side chain | ~1-2 (Antagonist) | Potent Antagonist |

| Pitolisant (Wakix®) | Imidazole replacement | Phenyl-ether-piperidine side chain | ~1 (Antagonist/Inverse Agonist) | Approved Drug |

Data compiled from multiple sources for illustrative purposes.[5][10][12]

Key SAR Insights:

-

The Imidazole Ring: While essential for early ligands, it can be successfully replaced by other non-aromatic, nitrogen-containing heterocycles (e.g., piperidine) to improve pharmacokinetic properties, such as brain penetration, without losing affinity.[11][12]

-

The Side Chain: The length, flexibility, and nature of the side chain extending from the core are critical for modulating affinity and functional activity (agonist vs. antagonist).

-

Stereochemistry: As shown by (R)-α-methylhistamine, stereochemistry can have a profound impact on potency.[5]

Future Directions and Conclusion

The 1H-imidazol-5-amine scaffold and its analogs continue to be a fertile ground for drug discovery. While the primary focus has been on neuroscience targets like the H3 receptor, the inherent versatility of the imidazole ring ensures its application across a wide range of therapeutic areas, including oncology and infectious diseases.[13][14][15]

Future research will likely focus on:

-

Bioisosteric Replacement: Developing novel, non-imidazole cores to further optimize drug-like properties.

-

Multi-Target Ligands: Designing single molecules that can modulate multiple targets simultaneously, for example, compounds with both H3 receptor and histamine N-methyltransferase inhibitory activity.[16]

-

Targeting New Pathways: Exploring the utility of these derivatives against other GPCRs, kinases, and enzymes where the imidazole's unique electronic and steric properties can be leveraged.

This guide has provided a comprehensive overview of the 1H-imidazol-5-amine core, from its fundamental chemistry to its application in cutting-edge drug development. By understanding the principles of its synthesis, pharmacology, and evaluation, researchers can better harness the potential of this privileged scaffold to create the next generation of therapeutics.

References

- 1. longdom.org [longdom.org]

- 2. Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles | MDPI [mdpi.com]

- 3. Imidazole Bioisostere Activators of Endopeptidase Neurolysin with Enhanced Potency and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. drughunter.com [drughunter.com]

- 5. benchchem.com [benchchem.com]

- 6. Imidazole - Wikipedia [en.wikipedia.org]

- 7. Imidazole synthesis [organic-chemistry.org]

- 8. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]

- 9. Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 11. Discovery of histamine H3 receptor antagonistic property of simple imidazole-free derivatives: Preliminary pharmacological investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Influence of imidazole replacement in different structural classes of histamine H(3)-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. clinmedkaz.org [clinmedkaz.org]

- 15. researchgate.net [researchgate.net]

- 16. Imidazole derivatives as a novel class of hybrid compounds with inhibitory histamine N-methyltransferase potencies and histamine hH3 receptor affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of 1H-imidazol-5-amine Hydrochloride: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 1H-imidazol-5-amine hydrochloride (C₃H₆ClN₃, MW: 119.55 g/mol ).[1][2] This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their work. Due to the limited availability of publicly accessible, complete experimental spectra for this specific salt, this guide synthesizes predicted data based on the analysis of structurally similar compounds and fundamental spectroscopic principles. It also provides detailed, field-proven experimental protocols for obtaining high-quality spectroscopic data.

Introduction to this compound

1H-imidazol-5-amine, also known as 5-aminoimidazole, is a heterocyclic amine that serves as a crucial building block in the synthesis of various biologically active molecules, most notably purines. Its hydrochloride salt is often used to improve its stability and handling properties. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural elucidation in synthetic and medicinal chemistry.

This guide will delve into the three primary spectroscopic techniques used for the characterization of small organic molecules: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Tautomerism

1H-imidazol-5-amine can exist in tautomeric forms. The proton on the imidazole ring can reside on either nitrogen atom. In the hydrochloride salt, the imidazole ring is expected to be protonated, which will influence the electronic environment and, consequently, the spectroscopic data.

References

- 1. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-aminoazoles. Part 2. Basicity and protonation site of N-aminoazoles: an experimental (pKa, 13C and 15N NMR spectroscopy and crystallography) and theoretical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Predicting the Mechanism of Action for 1H-imidazol-5-amine hydrochloride: A Framework for Target Validation and Pathway Elucidation

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide outlines a predictive framework and a corresponding experimental validation strategy for elucidating the mechanism of action (MOA) of 1H-imidazol-5-amine hydrochloride. Given its core imidazole structure, a primary hypothesis is formulated around its potential activity as a ligand for histamine receptors, particularly the G protein-coupled histamine H3 receptor (H3R) which is densely expressed in the central nervous system (CNS). We present a multi-phased, self-validating workflow that progresses from initial computational predictions and in vitro target engagement to functional cell-based assays and downstream pathway analysis. This document provides researchers, scientists, and drug development professionals with the foundational logic, detailed experimental protocols, and data interpretation frameworks necessary to systematically investigate the pharmacological profile of this and similar small molecules.

Foundational Principles: From Structure to Hypothesis

The journey of a small molecule from a chemical structure to a therapeutic candidate is underpinned by a thorough understanding of its mechanism of action.[1][2] For novel or uncharacterized compounds like this compound, the initial prediction of biological activity relies heavily on structural analogy and computational modeling.[3][4]

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous endogenous molecules and synthetic drugs.[5] Its presence in histamine makes the four subtypes of histamine receptors (H1, H2, H3, H4) the most probable targets for imidazole-based compounds.[6][7] this compound, also known as 4-aminoimidazole hydrochloride, is a structural analog of histamine, suggesting a high likelihood of interaction with these receptors.[8]

Our primary predictive focus is the Histamine H3 Receptor (H3R) . This Gαi/o-coupled receptor is predominantly expressed in the CNS and functions as a critical presynaptic autoreceptor, regulating the synthesis and release of histamine.[9][10] It also acts as a heteroreceptor, modulating the release of other key neurotransmitters, including dopamine, acetylcholine, and norepinephrine.[10][11] This central role makes the H3R a high-value target for neurological and psychiatric disorders.[11][12]

The central hypothesis is therefore twofold:

-

Target Prediction: this compound is a direct ligand for the human H3R.

-

Functional Ambiguity: It may act as either an agonist , mimicking the inhibitory action of histamine on neurotransmitter release, or as an antagonist/inverse agonist , blocking the receptor to increase synaptic neurotransmitter levels.

This guide provides the roadmap to test this hypothesis rigorously.

Predicted Signaling Pathways: The Agonist vs. Antagonist Dichotomy

The functional consequence of this compound binding to the H3R depends entirely on whether it activates (agonism) or blocks (antagonism) the receptor. The downstream signaling cascades are distinct and lead to opposing physiological outcomes.

Predicted Agonist-Mediated Pathway

As a Gαi/o-coupled receptor, H3R activation by an agonist initiates an inhibitory cascade.[6]

-

G-Protein Activation: The agonist-bound receptor catalyzes the exchange of GDP for GTP on the Gαi subunit, causing its dissociation from the Gβγ dimer.

-

Adenylyl Cyclase Inhibition: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase.

-

Second Messenger Reduction: This inhibition leads to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Downstream Kinase Inactivation: Reduced cAMP levels decrease the activity of Protein Kinase A (PKA), a key downstream effector.

-

Modulation of Neurotransmitter Release: The combined actions of Gαi and Gβγ subunits ultimately inhibit neurotransmitter release from the presynaptic terminal.

Caption: Predicted Gαi/o signaling pathway for an H3R agonist.

Predicted Antagonist-Mediated Action

An antagonist binds to the H3R but does not activate it. By occupying the binding site, it blocks the constitutive activity of the receptor and prevents the endogenous agonist (histamine) from binding. This disinhibits the presynaptic terminal.[9][12]

-

Receptor Blockade: The antagonist binds to the H3R, preventing histamine binding and subsequent Gαi/o activation.

-

Disinhibition of Adenylyl Cyclase: The baseline inhibition of adenylyl cyclase is removed, leading to normalized or increased cAMP production.

-

Increased Neurotransmitter Release: The lack of inhibitory signaling from the H3R results in increased synthesis and release of histamine and other neurotransmitters like dopamine and acetylcholine.

Caption: Predicted mechanism of an H3R antagonist leading to neurotransmitter release.

A Self-Validating Experimental Workflow for MOA Determination

To move from prediction to confirmation, a phased experimental approach is essential. Each phase is designed to answer a specific question, and the results provide a logical validation for proceeding to the next step.

References

- 1. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. crestonepharma.com [crestonepharma.com]

- 3. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Artificial Intelligence in Small-Molecule Drug Discovery: A Critical Review of Methods, Applications, and Real-World Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. 1H-Imidazol-5-amine, hydrochloride (1:1) | C3H6ClN3 | CID 149748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 10. Histamine H3 receptor antagonists - Roles in neurological and endocrine diseases and diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What are H3 receptor antagonists and how do they work? [synapse.patsnap.com]

A Comprehensive Technical Guide to 1H-Imidazol-5-amine Hydrochloride (InChIKey: MEORCLTVBRRJIK-UHFFFAOYSA-N)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 1H-imidazol-5-amine hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. By exploring its fundamental properties, synthesis, and potential biological applications, this document serves as a critical resource for professionals engaged in the development of novel therapeutics.

Chemical Identity and Physicochemical Properties

This compound, a salt of an amino-substituted imidazole, is a key building block in synthetic chemistry. The imidazole ring is a privileged scaffold in pharmacology, famously present in the essential amino acid histidine and the neurotransmitter histamine.[1] The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable for use in biological assays and as a reactant in aqueous media.[2] Its precise identification is standardized by the IUPAC International Chemical Identifier (InChI) and its corresponding hashed key, the InChIKey.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| InChIKey | MEORCLTVBRRJIK-UHFFFAOYSA-N | [3][4][5] |

| IUPAC Name | 1H-imidazol-5-amine;hydrochloride | [4] |

| CAS Number | 1261268-96-5 | [3][4][5] |

| Molecular Formula | C₃H₆ClN₃ | [4][5] |

| Molecular Weight | 119.55 g/mol | [4][5] |

| InChI | 1S/C3H5N3.ClH/c4-3-1-5-2-6-3;/h1-2H,4H2,(H,5,6);1H | [3][4] |

| Canonical SMILES | C1=C(NC=N1)N.Cl |[4] |

Table 2: Physicochemical and Handling Properties

| Property | Value | Source |

|---|---|---|

| Physical Form | Solid | [3] |

| Storage Temperature | 2-8°C, under inert atmosphere | [3][6] |

| Shipping Temperature | Cold-chain transportation | [3] |

| Water Solubility | Soluble |[2][7] |

Synthesis and Characterization

While a specific, peer-reviewed synthesis for this compound is not extensively documented, a plausible and logical pathway involves the synthesis of the parent heterocycle, 4(5)-aminoimidazole, followed by conversion to its hydrochloride salt. The final salt formation is a standard and critical step for improving the handling and solubility of amine-containing compounds.

Plausible Synthesis Pathway

The synthesis of the core imidazole ring can be complex. However, once the parent amine, 1H-imidazol-5-amine, is obtained, its conversion to the hydrochloride salt is straightforward. This is a common final step in the synthesis of basic drug candidates to produce stable, crystalline solids.[8]

Experimental Protocol: Hydrochloride Salt Formation

This protocol describes the conversion of a free base amine to its hydrochloride salt, a technique widely used in medicinal chemistry.

Rationale: The introduction of dry hydrogen chloride gas into a solution of the amine in an anhydrous organic solvent (like methanol or diethyl ether) causes the protonation of the basic nitrogen atom, leading to the precipitation of the corresponding hydrochloride salt. The choice of an anhydrous solvent is critical to prevent the introduction of water, which can interfere with crystallization and the stoichiometry of the salt.

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 equivalent of the parent free base, 1H-imidazol-5-amine, in anhydrous methanol in a three-neck flask equipped with a magnetic stirrer and a gas inlet tube.

-

Inert Atmosphere: Purge the system with an inert gas, such as nitrogen or argon, to remove moisture and oxygen.

-

Acidification: Bubble dry hydrogen chloride (HCl) gas slowly through the stirred solution.

-

Precipitation: The hydrochloride salt will begin to precipitate out of the solution as a solid. Monitor the reaction until precipitation is complete.

-

Isolation: Isolate the solid product by vacuum filtration through a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any residual starting material or solvent.

-

Drying: Dry the final product, this compound, under vacuum to yield a stable, crystalline solid.

References

- 1. longdom.org [longdom.org]

- 2. CAS 57575-96-9: 1H-imidazol-2-amine hydrochloride [cymitquimica.com]

- 3. This compound | 1261268-96-5 [sigmaaldrich.com]

- 4. 1H-Imidazol-5-amine, hydrochloride (1:1) | C3H6ClN3 | CID 149748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS 1261268-96-5 [matrix-fine-chemicals.com]

- 6. This compound | 1261268-96-5 [chemicalbook.com]